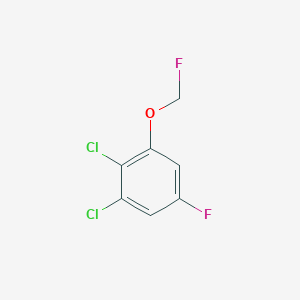
1,2-Dichloro-5-fluoro-3-(fluoromethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dichloro-5-fluoro-3-(fluoromethoxy)benzene is an organic compound with the molecular formula C7H4Cl2F2O It is a derivative of benzene, where the hydrogen atoms are substituted with chlorine, fluorine, and fluoromethoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-5-fluoro-3-(fluoromethoxy)benzene typically involves multiple steps. One common method includes the halogenation of a benzene derivative followed by the introduction of fluorine and fluoromethoxy groups. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, where benzene derivatives are treated with chlorine and fluorine sources under controlled conditions. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dichloro-5-fluoro-3-(fluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: Where one or more substituents on the benzene ring are replaced by other groups.
Oxidation and Reduction Reactions: Involving the gain or loss of electrons, respectively.
Coupling Reactions: Such as Suzuki-Miyaura coupling, where the compound can form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Typically involve reagents like sodium hydroxide or potassium tert-butoxide.
Oxidation Reactions: Often use oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: May involve reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Applications De Recherche Scientifique
1,2-Dichloro-5-fluoro-3-(fluoromethoxy)benzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,2-Dichloro-5-fluoro-3-(fluoromethoxy)benzene involves its interaction with molecular targets and pathways within a system. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2-Dichloro-3-fluoro-5-(fluoromethoxy)benzene
- 1,5-Dichloro-2-difluoromethoxy-3-fluorobenzene
- 1,2-Dichloro-5-fluoromethoxy-3-nitrobenzene
Uniqueness
1,2-Dichloro-5-fluoro-3-(fluoromethoxy)benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties. This uniqueness makes it valuable for targeted applications in research and industry, where specific reactivity and interactions are required.
Propriétés
Formule moléculaire |
C7H4Cl2F2O |
|---|---|
Poids moléculaire |
213.01 g/mol |
Nom IUPAC |
1,2-dichloro-5-fluoro-3-(fluoromethoxy)benzene |
InChI |
InChI=1S/C7H4Cl2F2O/c8-5-1-4(11)2-6(7(5)9)12-3-10/h1-2H,3H2 |
Clé InChI |
VACDVZHMLGCREA-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1OCF)Cl)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















